2,3,4,5-Tetrachloro-6-methylbenzonitrile

Description

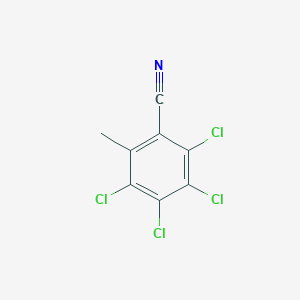

2,3,4,5-Tetrachloro-6-methylbenzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with four chlorine atoms, a methyl group, and a cyano (-CN) group. Key applications include its use as an intermediate in synthesizing Pigment Yellow 110, a high-performance organic pigment .

Properties

CAS No. |

113791-92-7 |

|---|---|

Molecular Formula |

C8H3Cl4N |

Molecular Weight |

254.9 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-6-methylbenzonitrile |

InChI |

InChI=1S/C8H3Cl4N/c1-3-4(2-13)6(10)8(12)7(11)5(3)9/h1H3 |

InChI Key |

MFDODTYLILXZPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-methylbenzonitrile typically involves the chlorination of 6-methylbenzonitrile. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, optimizing the efficiency of the chlorination reaction.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachloro-6-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Substitution: Formation of hydroxyl or amino derivatives.

Reduction: Formation of 2,3,4,5-Tetrachloro-6-methylbenzylamine.

Oxidation: Formation of 2,3,4,5-Tetrachloro-6-methylbenzoic acid.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-methylbenzonitrile is used in various scientific research applications, including:

Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: In studies involving the interaction of chlorinated aromatic compounds with biological systems.

Medicine: As a potential lead compound in the development of pharmaceuticals due to its unique chemical structure.

Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrachloro-6-methylbenzonitrile exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and nitrile group on the benzene ring make it highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical data for 2,3,4,5-Tetrachloro-6-methylbenzonitrile and its closest analogues:

†Estimated based on molecular formula; ‡Predicted using analogous chlorinated compounds.

Key Observations:

- Structural Differences: The target compound differs from pyridine analogues (e.g., 1134-04-9) by possessing a benzene ring and a cyano group instead of a pyridine ring and trichloromethyl group. This substitution reduces molecular weight and alters reactivity .

Environmental and Physical-Chemical Properties

- Henry’s Law Constants : While data for the target compound is unavailable, 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine has a Henry’s Law constant reflecting moderate volatility and solubility in water, typical of chlorinated aromatics .

- Stability: Chlorinated benzonitriles generally exhibit high thermal stability due to strong C-Cl and C≡N bonds, making them resistant to hydrolysis and photodegradation compared to non-halogenated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.